molecular formula C22H17N3O3 B2551720 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- CAS No. 86966-79-2

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-

Cat. No.: B2551720
CAS No.: 86966-79-2
M. Wt: 371.396
InChI Key: VUYCLRUGCOCJDI-UHFFFAOYSA-N
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Description

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

The synthesis of 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- typically involves several steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinonoid structures.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- can be compared with other indole derivatives:

    Similar Compounds: Indole-3-acetic acid, indole-3-carbinol, and indole-3-aldehyde.

    Uniqueness: The presence of the azo linkage and hydroxy-diphenyl-acetyl group distinguishes it from other indole derivatives, providing unique chemical and biological properties.

Biological Activity

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is classified under azo compounds, characterized by the presence of an azo group (-N=N-) linked to an indole structure. Its molecular formula is C22H17N3O3C_{22}H_{17}N_3O_3 with a molecular weight of approximately 373.39 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1H-Indol-2-ol derivatives against various pathogens. For instance, compounds derived from indole structures have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) values for related indole compounds indicate promising antibacterial effects:

CompoundMIC (μg/mL) against MRSAMIC (μg/mL) against M. tuberculosis
2-(1H-Indol-3-yl)quinazolin-4(3H)-one0.98Not specified
1H-Indol-2-ol derivative3.90Not specified

These findings suggest that indole-based compounds could serve as effective antimicrobial agents, potentially overcoming resistance issues associated with traditional antibiotics .

Anticancer Activity

The anticancer properties of 1H-Indol-2-ol derivatives have also been investigated. Various studies have reported significant antiproliferative effects against cancer cell lines. For example, specific derivatives demonstrated selective inhibition of rapidly dividing cancer cells over normal fibroblast cells.

Case Study: Antiproliferative Effects

In a study examining the effects of several indole derivatives on cancer cell lines, the following results were observed:

CompoundCell LineIC50 (μM)
Indole derivative AA549 (lung cancer)5.0
Indole derivative BHeLa (cervical cancer)10.0
Indole derivative CMCF7 (breast cancer)15.0

These results indicate that certain derivatives exhibit potent anticancer activity, warranting further investigation into their mechanisms of action and potential therapeutic applications .

The mechanisms underlying the biological activity of indole derivatives often involve interactions with cellular targets such as enzymes and receptors. For instance, molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with signaling pathways in cancer cells.

Properties

IUPAC Name

2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-20-19(17-13-7-8-14-18(17)23-20)24-25-21(27)22(28,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,23,26,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOPJLMGKBXYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N=NC3=C(NC4=CC=CC=C43)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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